molecular formula C59H96O27 B3251263 Leonloside D CAS No. 20830-84-6

Leonloside D

Cat. No.: B3251263
CAS No.: 20830-84-6
M. Wt: 1237.4 g/mol
InChI Key: VQYKWDTZZCEBNL-HVDQNFNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Leonloside D is similar to other triterpenoid saponins such as:

Uniqueness

What sets this compound apart from these compounds is its unique glycosylation pattern, which imparts distinct bioactive properties. For instance, the presence of different sugar moieties can influence its solubility, stability, and interaction with biological targets .

Biological Activity

Leonloside D is a glycoside compound derived from the plant Leonurus cardiaca, commonly known as motherwort. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of flavonoid glycosides. Its structure includes a flavonoid backbone with sugar moieties that enhance its solubility and bioavailability. The specific chemical structure contributes to its interaction with various biological targets, influencing its activity.

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases.

  • Study Findings : A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative damage in cellular models. The compound showed a dose-dependent increase in antioxidant enzyme activity, including superoxide dismutase (SOD) and catalase (CAT) levels .
Concentration (µg/mL)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
01.20.5
102.51.2
504.02.5

2. Anti-inflammatory Properties

This compound has shown potential in modulating inflammatory responses. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases.

  • Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its role as an anti-inflammatory agent .

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have explored its effects on various cancer cell lines.

  • Case Study : In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound induces apoptosis and inhibits cell proliferation at certain concentrations .
Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71535
MDA-MB-2312040

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes, this compound mitigates oxidative stress.
  • Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways leads to reduced expression of inflammatory mediators.
  • Anticancer Mechanism : Induction of apoptosis through the mitochondrial pathway has been observed, where the compound activates caspases involved in programmed cell death.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O27/c1-24-34(63)38(67)43(72)50(79-24)85-47-28(20-61)81-48(46(75)41(47)70)77-21-29-36(65)40(69)45(74)52(83-29)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-62)31(55)10-13-58(32,7)57(25,6)15-17-59)84-49-42(71)37(66)30(22-78-49)82-51-44(73)39(68)35(64)27(19-60)80-51/h8,24,26-52,60-75H,9-23H2,1-7H3/t24-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYKWDTZZCEBNL-HVDQNFNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317894
Record name Leontoside D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20830-84-6
Record name Leontoside D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20830-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leontoside D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.